(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-[(2-methoxyphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO4/c1-20-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(9-10)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVYOHCBRLCUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301182604 | |
| Record name | Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301182604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-21-5 | |
| Record name | Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301182604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The starting material, 2-methoxyaniline, is reacted with phosgene or a suitable carbamoylating agent to form the corresponding carbamoyl chloride.
Coupling with Phenylboronic Acid: The carbamoyl chloride is then coupled with phenylboronic acid under basic conditions, typically using a palladium catalyst in a Suzuki-Miyaura coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of (3-((2-Methoxyphenyl)carbamoyl)phenol.
Reduction: Formation of (3-((2-Methoxyphenyl)carbamoyl)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies.
Protein Labeling: It is used in the labeling of proteins for various analytical techniques.
Medicine:
Drug Development: The compound is explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Agriculture: The compound is investigated for its potential use in agrochemicals.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through the formation of a boronate ester with serine or threonine residues in the enzyme’s active site.
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article examines its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula C14H14BNO4, characterized by a boronic acid functional group attached to a phenyl ring substituted with a methoxy and a carbamoyl group. The presence of these functional groups is believed to influence its biological activity significantly.
The primary mechanism of action involves the Suzuki–Miyaura (SM) cross-coupling reaction , where the compound acts as a key reagent. Boronic acids, including this compound, are known to facilitate transmetalation processes that are crucial in organic synthesis and may also have implications in biological systems by modulating enzyme activities.
Key Pathways Affected
- Cell Cycle Regulation : Studies indicate that derivatives of phenylboronic acids can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is associated with increased apoptosis rates through caspase activation .
- Enzyme Inhibition : The compound exhibits varying degrees of inhibition on enzymes such as acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative diseases .
Biological Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Below is a summary of findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 18.76 ± 0.62 | Cytotoxicity |
| A2780 | Low micromolar | Cell cycle arrest |
| HepAD38 | 0.38-0.92 | HBV replication inhibition |
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative potential of phenylboronic acid derivatives, including our compound, against five distinct cancer cell lines using the MTT assay. Results indicated that the compound significantly inhibited cell proliferation with low micromolar IC50 values .
- Enzyme Activity Assessment : The compound was tested for its inhibitory effects on cholinesterases. It showed moderate activity against acetylcholinesterase (IC50: 115.63 ± 1.16 µg/mL) but high inhibition on butyrylcholinesterase (IC50: 3.12 ± 0.04 µg/mL), indicating its potential use in treating conditions related to cholinergic dysfunction .
Pharmacokinetics
The pharmacokinetic profile of boronic acids suggests they are generally stable and exhibit favorable absorption characteristics. Environmental factors such as pH and temperature can influence their stability and efficacy during reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid, and what challenges arise during purification?
- Methodological Answer : Synthesis typically involves multi-component reactions (MCRs) with carboxylphenylboronic acid, amines, aldehydes, and isocyanides under ambient conditions for 24 hours, followed by solvent evaporation and column chromatography for purification . Challenges include low yields (e.g., 5% in some analogs) due to boronic acid reactivity and purification difficulties, such as irreversible silica gel binding or boroxin formation at elevated temperatures .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on 1H/13C NMR (e.g., δ 7.91–0.57 ppm for protons, δ 174.2–11.1 ppm for carbons) and high-resolution mass spectrometry (HRMS) (e.g., [M+H]+ observed at 393.21902 vs. calculated 393.21914). These techniques validate molecular weight, functional groups, and purity .
Advanced Research Questions
Q. How can computational docking studies inform the design of inhibitors using this boronic acid?
- Methodological Answer : Tools like AutoDock Vina enable virtual screening by predicting binding modes and affinity. For example, boronic acids can inhibit enzymes like autotaxin by forming stable complexes with catalytic residues. Grid maps and multithreading optimize docking accuracy and speed, with RMSD clustering to identify dominant binding conformations . Structural analogs from X-ray data (e.g., 2-methoxyphenyl carbamoyl groups) guide rational modifications to enhance selectivity .
Q. What strategies resolve discrepancies in yield and purity observed during synthesis?
- Methodological Answer : Yield variations (e.g., 5% vs. 21% in similar compounds) may stem from competing side reactions or solvent effects . To address this, optimize reaction conditions (e.g., pH, temperature) and employ orthogonal purification methods like preparative HPLC (used for analogs with >95% purity) . For boroxins, use anhydrous solvents and low-temperature crystallization .
Q. How does the compound's structure influence its enzyme inhibition efficacy?
- Methodological Answer : The 2-methoxyphenyl carbamoyl group enhances binding to hydrophobic enzyme pockets, while the boronic acid moiety forms reversible covalent bonds with catalytic serine/threonine residues. Comparative studies show that substituents like fluorine or cyclopropylamine (in analogs) modulate selectivity and potency by altering steric and electronic interactions .
Q. What role does this boronic acid play in structure-activity relationship (SAR) studies for drug discovery?
- Methodological Answer : SAR studies focus on modifying the carbamoyl linker and phenyl ring substituents . For instance, replacing the methoxy group with fluorobenzyl (as in autotaxin inhibitors) improves metabolic stability, while cyclopropylamine substitutions enhance target engagement . Biological assays (e.g., IC50 measurements) quantify these effects .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting NMR or MS data for boronic acid derivatives?
- Methodological Answer : Discrepancies in NMR peaks (e.g., missing B(OH)2 signals due to dynamic equilibria) require deuterated solvent optimization (e.g., D2O for boronate ester detection) . For MS, use electrospray ionization (ESI) in negative ion mode to capture boronate adducts (e.g., [M−H]−) and validate with isotopic patterns .
Q. Why do some analogs exhibit low enzymatic inhibition despite high binding affinity in silico?
- Methodological Answer : Computational models may overlook solvation effects or off-target interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics. For example, steric hindrance from bulky substituents can reduce cell permeability, necessitating logP optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
